![molecular formula C30H23N5O2 B12050382 N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050382.png)
N'-[(E)-1H-indol-3-ylmethylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-1H-indol-3-ilmetilideno]-3-[2-(1-naftilmetoxifenil)]-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de las hidrazidas. Este compuesto se caracteriza por la presencia de un anillo de indol, un grupo naftilmetoxilo y un anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-1H-indol-3-ilmetilideno]-3-[2-(1-naftilmetoxifenil)]-1H-pirazol-5-carbohidrazida generalmente implica la condensación de un derivado de indol con una fenilhidrazina sustituida con naftilmetoxilo y un derivado de ácido pirazol carboxílico. La reacción se realiza generalmente bajo condiciones de reflujo en presencia de un disolvente adecuado como el etanol o el metanol. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y se purifica por recristalización .
Métodos de producción industrial
Aunque los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de disolventes y reactivos de grado industrial y la aplicación de técnicas de purificación a gran escala como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-1H-indol-3-ilmetilideno]-3-[2-(1-naftilmetoxifenil)]-1H-pirazol-5-carbohidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, en las que los grupos funcionales en las porciones de indol o naftilmetoxilo son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir los ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o ligando de receptores.
Medicina: Se explora su potencial anticancerígeno, antimicrobiano y antiinflamatorio.
Industria: Posible uso en el desarrollo de nuevos materiales o como catalizador en reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-1H-indol-3-ilmetilideno]-3-[2-(1-naftilmetoxifenil)]-1H-pirazol-5-carbohidrazida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esto puede conducir a varios efectos biológicos, como la inhibición de la proliferación celular en las células cancerosas o la reducción de la inflamación .
Comparación Con Compuestos Similares
Compuestos similares
N'-[(E)-1H-Indol-3-ilmetilideno]isonicotinohidrazida: Estructura similar pero con una porción de isonicotinohidrazida en lugar de un anillo de pirazol.
N'-[(E)-1H-Indol-3-ilmetilideno]-2-(1-naftil)acetohidrazida: Contiene un grupo naftil pero carece del anillo de pirazol.
Singularidad
N'-[(E)-1H-indol-3-ilmetilideno]-3-[2-(1-naftilmetoxifenil)]-1H-pirazol-5-carbohidrazida es única debido a la combinación de sus porciones de indol, naftilmetoxilo y pirazol. Esta estructura única contribuye a su diversa reactividad química y posibles actividades biológicas.
Propiedades
Fórmula molecular |
C30H23N5O2 |
|---|---|
Peso molecular |
485.5 g/mol |
Nombre IUPAC |
N-[(E)-1H-indol-3-ylmethylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C30H23N5O2/c36-30(35-32-18-22-17-31-26-14-5-3-12-24(22)26)28-16-27(33-34-28)25-13-4-6-15-29(25)37-19-21-10-7-9-20-8-1-2-11-23(20)21/h1-18,31H,19H2,(H,33,34)(H,35,36)/b32-18+ |
Clave InChI |
NTXBGJUAECTJFO-KCSSXMTESA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CNC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CNC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[4-(dimethylamino)benzylidene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12050300.png)
![[(1H-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B12050305.png)
![8-[(2E)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12050316.png)
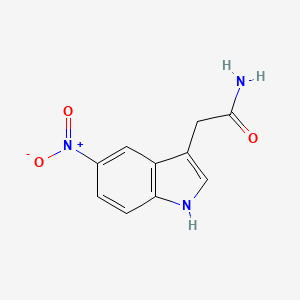


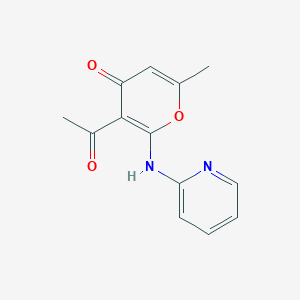

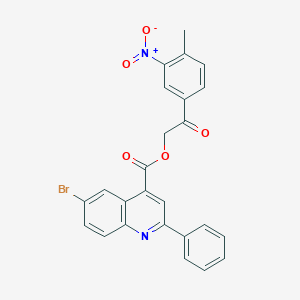
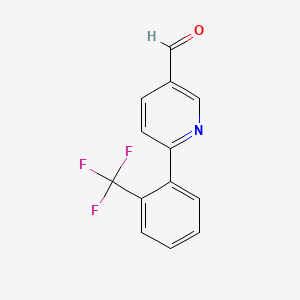

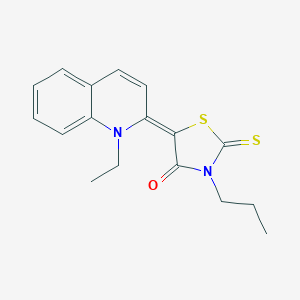
![4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B12050371.png)

